molecular formula C7H11BrO2 B068926 Allyl 4-bromobutyrate CAS No. 178215-45-7

Allyl 4-bromobutyrate

Cat. No. B068926
M. Wt: 207.06 g/mol
InChI Key: KGXWKENTBDJHOM-UHFFFAOYSA-N
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Patent
US06071899

Procedure details

4-Bromobutryl chloride (18.6 g) was treated with allyl alcohol (5.8 g) in the presence of pyridine (8 g) in dry dichloromethane at 0° C. for 0.5 hours. The solution was treated with aqueous HCl and warmed to room temperature. The organic layer was separated, washed with saturated aqueous brine, dried (MgSO4) and evaporated to give the title compound as a colourless oil, 19.7 g, 95% yield
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][CH2:4][C:5](Cl)=[O:6].C([OH:11])C=C.N1C=C[CH:15]=[CH:14][CH:13]=1.Cl>ClCCl>[Br:1][CH2:2][CH2:3][CH2:4][C:5]([O:6][CH2:13][CH:14]=[CH2:15])=[O:11]

Inputs

Step One
Name
Quantity
18.6 g
Type
reactant
Smiles
BrCCCC(=O)Cl
Name
Quantity
5.8 g
Type
reactant
Smiles
C(C=C)O
Name
Quantity
8 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with saturated aqueous brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
BrCCCC(=O)OCC=C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.